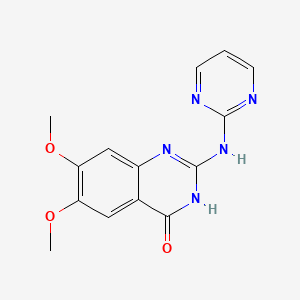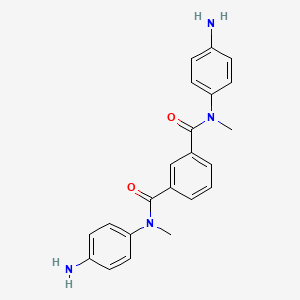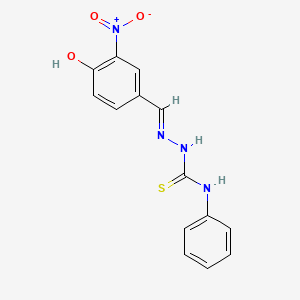![molecular formula C28H26N2O5S B6139728 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide](/img/structure/B6139728.png)
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BMS-582949 and is a selective antagonist of the dopamine D3 receptor.
Mechanism of Action
The mechanism of action of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysregulation has been implicated in drug addiction and other psychiatric disorders. By blocking the activity of the dopamine D3 receptor, this compound may help to reduce drug-seeking behavior and improve symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide has several biochemical and physiological effects. This compound has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may have potential as a treatment for this disorder. Additionally, studies have suggested that this compound may improve symptoms of schizophrenia and other psychiatric disorders by regulating dopamine signaling in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide in lab experiments is its selective antagonism of the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other dopamine receptors. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide. One area of research could focus on the development of more selective and potent antagonists of the dopamine D3 receptor, which may have greater therapeutic potential. Additionally, future research could investigate the potential of this compound as a treatment for other psychiatric disorders, such as depression and anxiety. Finally, studies could explore the underlying mechanisms of action of this compound, which may provide insights into the regulation of dopamine signaling in the brain.
Synthesis Methods
The synthesis of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide involves several steps. The first step involves the reaction of 4-methoxybenzene sulfonamide with benzyl bromide to form 4-methoxybenzyl-(4-methoxyphenyl)sulfonamide. The second step involves the reaction of 4-methoxybenzyl-(4-methoxyphenyl)sulfonamide with 3-methoxybenzoyl chloride to form 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide.
Scientific Research Applications
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide has been studied extensively in scientific research for its potential as a therapeutic agent. This compound has been shown to have selective antagonist activity against the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have suggested that this compound may have potential as a treatment for drug addiction, schizophrenia, and other psychiatric disorders.
properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c1-34-23-15-17-25(18-16-23)36(32,33)30(20-21-9-4-3-5-10-21)27-14-7-6-13-26(27)28(31)29-22-11-8-12-24(19-22)35-2/h3-19H,20H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAOICUNHCIQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6139653.png)
![[3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6139659.png)
![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6139664.png)
![methyl 4-[(2-{[(3-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B6139665.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6139680.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)
![1-(1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6139682.png)


![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139709.png)
![5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139725.png)